PI-1840 Achieves a 22-Fold Improvement in CT-L Proteasome Inhibition Over the Parent Hit PI-1833
PI-1840 (compound 11ad) inhibits chymotrypsin-like (CT-L) proteasome activity with an IC50 of 27 nM, representing a 22-fold enhancement over the original screening hit PI-1833 (compound 1), which exhibited an IC50 of 0.60 μM in the same purified 20S proteasome assay [1]. Both compounds were evaluated under identical conditions, confirming that the optimized para-isopropylthio and meta-pyridyl substituents are responsible for the potency gain.
| Evidence Dimension | Biochemical CT-L proteasome inhibition (IC50) |
|---|---|
| Target Compound Data | 27 nM (PI-1840) |
| Comparator Or Baseline | 0.60 μM (PI-1833, compound 1) |
| Quantified Difference | 22-fold greater potency for PI-1840 |
| Conditions | Purified 20S proteasome; fluorogenic substrate Suc-LLVY-AMC; 1 h at 37°C [1] |
Why This Matters
This 22-fold potency differential demonstrates that only the specifically optimized PI-1840 scaffold—not the initial hit or arbitrary analogs—delivers the low-nanomolar biochemical activity required for robust target engagement in cellular and in vivo models.
- [1] Ozcan S, Kazi A, Marsilio F, Fang B, Guida WC, Koomen J, Lawrence HR, Sebti SM. Oxadiazole-isopropylamides as potent and noncovalent proteasome inhibitors. J Med Chem. 2013 May 23;56(10):3783-3805. doi:10.1021/jm400221d. View Source
